Methyl 2-(2-hydroxyethoxy)acetate

Catalog No.
S3433986
CAS No.
58349-37-4
M.F
C5H10O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-hydroxyethoxy)acetate

CAS Number

58349-37-4

Product Name

Methyl 2-(2-hydroxyethoxy)acetate

IUPAC Name

methyl 2-(2-hydroxyethoxy)acetate

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3

InChI Key

KYKVGWVNSDLZBX-UHFFFAOYSA-N

SMILES

COC(=O)COCCO

Canonical SMILES

COC(=O)COCCO

Methyl 2-(2-hydroxyethoxy)acetate is an organic compound with the molecular formula C5_5H10_{10}O4_4. It is characterized by the presence of both an acetate and a hydroxyethoxy functional group, which contributes to its unique properties and reactivity. This compound is often utilized in various chemical syntheses and applications due to its versatile nature. Its structure includes a methyl ester group, making it soluble in polar solvents, which enhances its utility in chemical processes.

  • Esterification: The compound can react with acids or alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield acetic acid and 2-(2-hydroxyethoxy)ethanol.
  • Oxidation: It can be oxidized to form corresponding carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions highlight the compound's reactivity and potential for further chemical transformations .

Methyl 2-(2-hydroxyethoxy)acetate can be synthesized through several methods:

  • Esterification Reaction: This method involves the reaction of acetic acid with 2-(2-hydroxyethoxy)ethanol under acidic conditions. The reaction typically requires heating to promote ester formation.
  • Ethanolysis of Acetic Anhydride: In this method, acetic anhydride reacts with 2-(2-hydroxyethoxy)ethanol to form methyl 2-(2-hydroxyethoxy)acetate along with acetic acid as a byproduct.
  • Nucleophilic Substitution: The compound can also be synthesized by reacting an appropriate halide (e.g., bromoethyl acetate) with sodium salts of hydroxyethanol under basic conditions .

These synthesis routes provide flexibility in producing methyl 2-(2-hydroxyethoxy)acetate based on available reagents and desired purity levels.

While specific interaction studies focusing solely on methyl 2-(2-hydroxyethoxy)acetate are scarce, compounds with similar structures often exhibit interactions with enzymes and receptors in biological systems. Research into related compounds suggests that they may interact with cellular pathways involved in inflammation and microbial resistance. Future studies could explore the specific interactions of methyl 2-(2-hydroxyethoxy)acetate within biological contexts to better understand its potential therapeutic roles .

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 2-(2-hydroxyethoxy)acetate, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
Sodium acetateSimple carboxylate saltCommonly used as a buffering agent
Sodium glycolateHydroxy-substituted acetateSimilar solubility; used in medicinal applications
Sodium lactateHydroxy acid saltUsed in medicine; exhibits buffering properties
Methyl acetateSimple esterWidely used as a solvent; less complex than methyl 2-(2-hydroxyethoxy)acetate
Ethylene glycol diacetateDiesterExhibits different reactivity due to multiple ester groups

Methyl 2-(2-hydroxyethoxy)acetate stands out due to its dual functional groups (hydroxyl and carboxylate), which provide it with versatile reactivity not commonly found in simpler esters or carboxylates. This uniqueness makes it particularly valuable for complex organic syntheses and industrial applications .

XLogP3

-0.7

Dates

Modify: 2024-04-14

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